Bimolane

Vue d'ensemble

Description

Bimolane est un composé chimique connu pour son rôle d'inhibiteur de la topoisomérase II. Il a été largement utilisé en Chine comme agent antinéoplasique et pour le traitement du psoriasis . This compound a également montré une activité leucémogène et induit plusieurs types d'aberrations chromosomiques dans les lymphocytes humains .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Bimolane implique plusieurs étapes, commençant par la préparation de la structure de base. La voie de synthèse exacte et les conditions de réaction sont propriétaires et non largement publiées.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final. Le composé est généralement produit sous forme de poudre et stocké dans des conditions spécifiques pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Bimolane subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.

Substitution : This compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Agents oxydants : Les agents oxydants courants utilisés avec this compound comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Réactifs de substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de dérivés hydroxylés, tandis que les réactions de substitution peuvent produire des composés halogénés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Biologie : Investigated for its role in inducing chromosomal aberrations and its potential use in genetic studies.

Médecine : Explored as an anti-neoplastic agent for the treatment of various cancers and as a treatment for psoriasis.

Industrie : Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme topoisomérase II, qui est essentielle à la réplication et à la réparation de l'ADN. En inhibant cette enzyme, this compound interfère avec le fonctionnement normal de l'ADN, conduisant à la mort cellulaire dans les cellules en division rapide. Ce mécanisme le rend efficace comme agent antinéoplasique . Les cibles moléculaires et les voies impliquées comprennent le complexe ADN-topoisomérase II et l'induction subséquente de dommages à l'ADN et d'apoptose .

Applications De Recherche Scientifique

Bimolane has several scientific research applications, including:

Mécanisme D'action

Bimolane exerts its effects by inhibiting the enzyme topoisomerase II, which is essential for DNA replication and repair. By inhibiting this enzyme, this compound interferes with the normal functioning of DNA, leading to cell death in rapidly dividing cells. This mechanism makes it effective as an anti-neoplastic agent . The molecular targets and pathways involved include the DNA-topoisomerase II complex and the subsequent induction of DNA damage and apoptosis .

Comparaison Avec Des Composés Similaires

Bimolane est unique en son inhibition spécifique de la topoisomérase II et de son activité leucémogène associée. Des composés similaires comprennent :

Étoposide : Un autre inhibiteur de la topoisomérase II utilisé dans le traitement du cancer.

Doxorubicine : Un agent chimiothérapeutique largement utilisé qui cible également la topoisomérase II.

Mitoxantrone : Un agent antinéoplasique avec un mécanisme d'action similaire.

Comparé à ces composés, this compound a un profil distinct en termes de ses propriétés d'induction d'aberrations chromosomiques et de ses applications spécifiques dans le traitement du psoriasis .

Activité Biologique

Bimolane, a member of the bis(2,6-dioxopiperazine) class of drugs, has been primarily utilized in China for its anti-neoplastic properties and for treating psoriasis. Its biological activity is predominantly characterized by its inhibition of human topoisomerase II, a crucial enzyme involved in DNA replication and repair. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and implications for human health.

This compound exhibits its biological effects primarily through the inhibition of topoisomerase II. Research indicates that this compound inhibits this enzyme in vitro at concentrations starting from 100 µM when using pBR322 as a DNA substrate and at 1.5 mM with kDNA as a substrate. The inhibition mechanism appears to be similar to that of epipodophyllotoxin-type inhibitors, suggesting that this compound interacts directly with DNA .

Cytotoxicity and Genotoxicity

Studies have demonstrated that this compound induces significant cytotoxic effects in various cell lines. A comparative study with ICRF-154, another topoisomerase II inhibitor, revealed similar cytotoxic and genotoxic profiles between the two compounds. Key findings include:

- Cell Proliferation : Significant dose-related decreases in cell proliferation were observed with both this compound and ICRF-154 across multiple endpoints (RCBPI, RPDs, RMI), with RMI being the most sensitive indicator .

- Chromosomal Aberrations : this compound treatment resulted in increased frequencies of micronucleated cells, indicative of DNA breakage and chromosome loss. The study reported significant increases in kinetochore-negative micronuclei (K-MN) at all tested concentrations .

- Binucleated Cells : There were statistically significant increases in the formation of binucleated cells upon treatment with this compound, indicating interference with cytokinesis .

Case Studies

A notable case report highlighted the leukemogenic potential of this compound. Among 140 patients treated with this compound who developed acute leukemia, a significant proportion exhibited low peripheral white blood cell counts, indicating a potential link between this compound exposure and hematological malignancies . The study emphasized the need for caution when using this compound due to its potential to induce secondary malignancies.

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

Propriétés

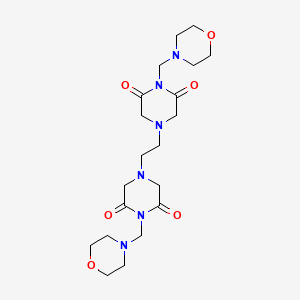

IUPAC Name |

1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]ethyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O6/c27-17-11-23(12-18(28)25(17)15-21-3-7-31-8-4-21)1-2-24-13-19(29)26(20(30)14-24)16-22-5-9-32-10-6-22/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQGCJKPBAYEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C(=O)CN(CC2=O)CCN3CC(=O)N(C(=O)C3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225549 | |

| Record name | Bimolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74550-97-3 | |

| Record name | Bimolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74550-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bimolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074550973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bimolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIMOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25O7OKR315 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of bimolane?

A: this compound functions as a topoisomerase II catalytic inhibitor. [, ] It disrupts the enzymatic activity of topoisomerase II, an enzyme essential for DNA replication and cell division. []

Q2: What are the downstream effects of this compound's interaction with topoisomerase II?

A2: By inhibiting topoisomerase II, this compound triggers a cascade of events:

- Cell Cycle Arrest: this compound impedes the progression of cells from the S phase to the M phase, effectively halting cell cycle progression. [, , ] This arrest primarily occurs in the G2 phase, leading to an accumulation of cells in this stage. []

- DNA Damage: The inhibition of topoisomerase II by this compound results in DNA strand breaks, particularly single-strand breaks. [] This DNA damage contributes to the compound's cytotoxic and genotoxic effects.

Q3: Is there a difference in the mechanism of action between this compound and ICRF-154?

A: Studies suggest that this compound's anticancer activity is likely attributable to its conversion into ICRF-154 within the cellular environment. [] Both compounds demonstrate very similar cytotoxic and genotoxic effects at equivalent molar concentrations. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H28N6O6, and its molecular weight is 412.45 g/mol.

Q5: Is there spectroscopic data available for this compound?

A: While the provided research papers do not delve into detailed spectroscopic analyses, X-ray diffraction studies have been crucial in identifying ICRF-154 within synthesized this compound samples. []

A5: The available research primarily focuses on the biological activity and clinical implications of this compound. Information regarding its material compatibility and stability, catalytic properties, and computational chemistry aspects are not extensively covered in these studies.

Q6: How do structural modifications of this compound affect its activity?

A6: While specific SAR studies are not presented within the provided research, the structural similarity between this compound and ICRF-154 suggests that even minor alterations to the this compound molecule could significantly impact its conversion to ICRF-154 and, consequently, its biological activity.

A6: These aspects of this compound are not extensively discussed within the provided research, which primarily focuses on its biological activity, clinical observations, and potential for leukemia development.

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A7: While comprehensive ADME data is limited within the provided research, some insights can be gleaned:

- In vivo Conversion: this compound appears to be efficiently converted to ICRF-154 during cell culture, suggesting in vivo metabolic processes. []

Q8: What cell lines have been used to study the in vitro efficacy of this compound?

A8: Researchers have employed various cell lines to investigate this compound's effects, including:

- TK6 Cells: Used to assess cytotoxic and genotoxic effects. []

- S180 Cells: Utilized to study cytokinetic effects and DNA damage. [, ]

- Human Peripheral Blood Lymphocytes (HPBLs): Employed for genotoxicity evaluation and cell cycle analysis. [, , , ]

- Ehrlich Ascites Carcinoma (ECA) Cells: Used to examine the impact on DNA, RNA, and protein synthesis. []

- L1210 Leukemia Cells: Utilized for studying cytokinetic effects and cell cycle changes. []

Q9: What animal models have been used to investigate the in vivo activity of this compound?

A9: Mice have been the primary animal model for investigating this compound's in vivo effects. [2, 4, 7-10, 18, 22, 25] Studies have focused on:

- Reproductive Toxicity: Examining the impact on embryonic development and potential teratogenicity. []

- Immune Response Modulation: Evaluating the effects on humoral and cellular immunity. []

- Anticancer Activity: Assessing its ability to inhibit tumor growth and metastasis, particularly in lung carcinoma models. [, ]

- Cardiotoxicity Prevention: Investigating its potential to mitigate the cardiotoxic effects of doxorubicin. []

- Leukemogenic Potential: Observing the development of leukemia in mice treated with this compound. []

Q10: Have any clinical trials been conducted with this compound?

A10: While the provided research doesn't directly reference specific clinical trials, it does mention this compound's clinical use for treating psoriasis and its association with the development of acute leukemia in some patients. [3, 12, 14-16, 18, 26, 27]

A10: The provided research focuses primarily on this compound's mechanism of action, biological effects, and clinical observations. Information specifically related to resistance mechanisms and cross-resistance is not extensively discussed in these studies.

Q11: What are the known toxic effects of this compound?

A11: Research highlights several toxicological concerns associated with this compound:

- Genotoxicity: this compound induces chromosomal aberrations, micronucleus formation, and DNA damage. [, , , , ]

- Reproductive Toxicity: Studies in mice show that this compound can cause embryonic resorption, fetal abnormalities, and teratogenic effects. []

- Immunosuppression: this compound has been shown to suppress both humoral and cellular immune responses in mice. []

A11: These specific aspects of this compound's profile are not extensively addressed in the provided research.

A11: The research papers primarily focus on understanding this compound's biological activity and clinical implications. Information regarding alternative compounds, waste management, or research infrastructure related to this compound is not elaborated upon in these studies.

Q12: What are some milestones in the research on this compound?

A12: Key milestones include:

- Mechanism of Action Elucidation: Research identified this compound as a topoisomerase II catalytic inhibitor, shedding light on its cytotoxic and genotoxic properties. []

- Link to ICRF-154: Studies indicated that this compound's anticancer activity is likely due to its conversion to ICRF-154 within biological systems. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.